1,3-Benzothiazol-2-yl(phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUXOKKXLIBQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295231 | |
| Record name | α-Phenyl-2-benzothiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-68-1 | |
| Record name | α-Phenyl-2-benzothiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-2-benzothiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazol-2-yl(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization of 1,3-Benzothiazol-2-yl(phenyl)methanamine
Executive Summary
This technical guide details the characterization protocol for 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS: 13451-82-6), a privileged pharmacophore in medicinal chemistry. Often utilized as a bioisostere for peptide backbones or as a precursor for Schiff base ligands, this molecule presents specific analytical challenges due to its basic amine handle, potential for oxidative dimerization, and optical chirality.
This document moves beyond standard textbook descriptions to provide a field-validated workflow for researchers. It covers robust synthetic routes to ensure atom economy, detailed spectroscopic expectations (NMR, MS, IR), and a self-validating HPLC purity method.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Before initiating wet-lab protocols, understanding the physicochemical landscape of the target is critical for method selection.
| Property | Value / Description | Implications for Analysis |
| Molecular Formula | Monoisotopic Mass: 240.07 | |
| Molecular Weight | 240.32 g/mol | Detectable via ESI-MS (Positive Mode) |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; requires organic modifiers in HPLC (e.g., ACN/MeOH) |
| pKa (Amine) | ~7.5 - 8.5 | Basic; Mobile phase requires buffering (pH > 9 or acidic modifier) to prevent tailing. |
| Chirality | One stereocenter ( | Product is a racemate unless chiral resolution is performed. |
| H-Bond Donors | 1 ( | Susceptible to exchange in |
Synthetic Routes & Optimization
To characterize the compound, one must first isolate it with high fidelity. While multiple routes exist, the Polyphosphoric Acid (PPA) Cyclization is the most robust for generating the free amine directly from amino acids, minimizing byproduct formation compared to oxidative condensations.
Field-Proven Protocol: PPA Cyclization
Reaction: Condensation of 2-aminothiophenol with DL-phenylglycine.
-
Reagents: Mix 2-aminothiophenol (1.0 eq) and DL-phenylglycine (1.1 eq) in Polyphosphoric Acid (10-15 eq by weight).
-
Conditions: Heat to 110–120°C for 4–6 hours under
atmosphere. Note: Higher temperatures (>140°C) degrade the amino acid. -
Workup (Critical Step):
-
Cool to room temperature.
-
Pour into crushed ice/water.
-
Neutralize slowly with 50% NaOH or
to pH ~9-10 to liberate the free amine. -
Extract with Ethyl Acetate or DCM.
-
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 7:3).
Synthetic Workflow Diagram
Caption: Figure 1: Optimized synthetic workflow for the PPA-mediated synthesis of the target benzothiazole methanamine.
Spectroscopic Characterization (The Core)
This section defines the "fingerprint" of the molecule. Deviations from these signals indicate impurities (e.g., unreacted thiol, oxidized disulfides).
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amine | 2.2 - 2.8 (broad) | Singlet (br) | 2H | |
| Methine | 5.3 - 5.6 | Singlet | 1H | |
| Aromatic | 7.2 - 7.5 | Multiplet | 5H | Phenyl Ring Protons |
| Benzothiazole | 7.4 - 7.5 | Triplet | 1H | C5-H or C6-H |
| Benzothiazole | 7.5 - 7.6 | Triplet | 1H | C6-H or C5-H |
| Benzothiazole | 7.9 - 8.0 | Doublet | 1H | C4-H or C7-H |
| Benzothiazole | 8.0 - 8.1 | Doublet | 1H | C7-H or C4-H |
Critical Validation Check:
-
Look for the Methine Singlet around 5.4 ppm.[1] If this is a doublet, your amine might be protonated (salt form) or coupled to the NH protons in anhydrous DMSO.
-
Absence of a peak at ~10.0 ppm confirms no aldehyde starting material remains.
B. Infrared Spectroscopy (FT-IR)[9][10]
-
Primary Amine (
): Doublet stretch (asymmetric/symmetric) at 3300–3400 cm⁻¹ . -
Imine (C=N): Characteristic benzothiazole ring stretch at 1590–1610 cm⁻¹ .
-
C-S-C Stretch: Weak band at 680–700 cm⁻¹ .
C. Mass Spectrometry (HRMS)
-
Technique: ESI-TOF or Q-TOF (Positive Mode).
-
Expected Ion:
-
Calculated m/z: 241.0794 (approx).
-
Fragmentation Pattern: Loss of
(M-17) is common in methanamines.
Analytical Method Validation (HPLC)[9]
For drug development, purity must be quantified. Benzothiazoles are UV-active, making HPLC-UV/DAD the standard.
Method Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B (Linear Ramp) -
15-18 min: 90% B (Wash)
-
18-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect elution around 8–10 minutes depending on dead volume.
Analytical Logic Diagram
Caption: Figure 2: Analytical decision tree for validating sample purity and structure.
Biological Context & Applications[3][10][12][13][14][15][16][17]
Understanding the "Why" enhances the "How." This scaffold is not merely a chemical curiosity but a functional pharmacophore.
-
Antitumor Agents: The benzothiazole nucleus intercalates with DNA. Derivatives of this amine are studied for EGFR inhibition and antiproliferative activity against MCF-7 and HeLa cell lines [1].
-
Neuroimaging (Alzheimer's): Benzothiazole derivatives (like Thioflavin T analogs) bind to amyloid-beta plaques. The phenyl-methanamine tail provides a modification point to adjust lipophilicity for Blood-Brain Barrier (BBB) penetration [2].
-
Schiff Base Ligands: The free amine is frequently condensed with salicylaldehydes to form N,S-donor ligands for metal complexes (Cu, Zn) which exhibit potent antimicrobial properties [3].
References
-
Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ResearchGate. (2026). Overview of pharmacological properties including anticancer and antimicrobial activity.[3][4][5][6][7] Link
-
Design, Synthesis and Characterization of Benzothiazole Analogues. Journal of Young Pharmacists. (2010). Details synthetic protocols and spectral data for benzothiazole scaffolds. Link
-
Synthesis and Characterization of N-(Benzothiazol-2-yl)-1,3-Diphenylprop-2-en-1-imine Derivatives. Rasayan Journal of Chemistry. (2025). Provides comparative spectral data for Schiff bases derived from benzothiazole amines. Link
-
High-Performance Liquid Chromatography Protocol for Benzothiazoles. BenchChem. (2025).[2] Standard operating procedures for HPLC analysis of benzothiazole hydrochloride derivatives. Link
Sources
Synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This technical guide provides a comprehensive exploration of the synthesis of a specific class of these compounds: 1,3-benzothiazol-2-yl(phenyl)methanamine derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, experimental protocols, and biological significance of this promising class of molecules.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that allows for diverse interactions with biological targets. The presence of nitrogen and sulfur heteroatoms, along with the aromatic system, contributes to its ability to participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are crucial for molecular recognition and biological activity. The 2-amino-substituted benzothiazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of derivatives with significant therapeutic potential.[3][4]
Synthetic Pathways to 1,3-Benzothiazol-2-yl(phenyl)methanamine Derivatives
The introduction of a phenylmethanamine moiety at the 2-position of the benzothiazole ring has been a key strategy in the development of novel bioactive compounds. Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of these derivatives.[3][5] This guide will focus on two of the most effective MCRs for this purpose: the Mannich reaction and the Ugi reaction.
The Mannich Reaction: A Versatile Three-Component Condensation
The Mannich reaction is a classic three-component condensation that involves an active hydrogen compound, an aldehyde, and a primary or secondary amine.[6] In the context of synthesizing 1,3-benzothiazol-2-yl(phenyl)methanamine derivatives, 2-aminobenzothiazole acts as the amine component, an aromatic aldehyde (such as benzaldehyde) provides the phenyl group, and a ketone with an α-hydrogen (like acetophenone) serves as the active hydrogen compound.
Mechanism of the Mannich Reaction
The reaction proceeds through the initial formation of an iminium ion from the reaction of the amine (2-aminobenzothiazole) and the aldehyde (benzaldehyde). The ketone (acetophenone) then enolizes and acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, which is the 1,3-benzothiazol-2-yl(phenyl)methanamine derivative.[7]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Strategic Selection of Starting Materials for 1,3-Benzothiazol-2-yl(phenyl)methanamine Synthesis
Executive Summary
The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine (also known as
This guide analyzes the two primary synthetic pathways, prioritizing the Chiral Pool Approach (Cyclocondensation) for high-value research applications and the Ketone Reduction Approach for bulk racemic production. We focus heavily on the selection, purification, and handling of starting materials, as these upstream decisions dictate the downstream impurity profile.
Route 1: The Chiral Pool Approach (Enantioselective)
Best for: Drug discovery, SAR studies, and applications requiring high enantiomeric excess (ee%).
Core Starting Materials
A. 2-Aminothiophenol (2-ATP)
-
CAS: 137-07-5
-
Role: Provides the sulfur and nitrogen heteroatoms for the benzothiazole core.[1]
-
Critical Quality Attribute (CQA): Disulfide Content < 1.0% .
-
Technical Insight: 2-ATP readily oxidizes to bis(2-aminophenyl) disulfide upon exposure to air. This dimer is catalytically inactive in mild condensation conditions and forms insoluble impurities.
-
Pre-treatment Protocol: If the liquid appears dark or viscous, distill under reduced pressure (zinc dust can be added to the pot to inhibit oxidation) or wash with a reducing agent (e.g., NaBH
in EtOH) immediately prior to use.
-
B. N-Boc-L-Phenylglycine
-
CAS: 2900-27-8 (for L-isomer)
-
Role: Introduces the chiral center and the phenyl ring. The tert-butoxycarbonyl (Boc) group protects the amine during the harsh cyclization step.
-
Selection Logic:
-
Why Phenylglycine? Unlike benzaldehyde (used in Route 2), phenylglycine carries the nitrogen atom pre-installed at the chiral center, eliminating the need for a stereoselective amination step later.
-
Why Boc? The Boc group is stable to the basic conditions of amide coupling but labile enough to be removed with TFA/DCM without affecting the benzothiazole ring stability.
-
Reagents & Catalysts
-
Coupling Agent: T3P (Propylphosphonic anhydride) is superior to EDC/HOBt for this specific pathway. T3P drives the initial amide bond formation and facilitates the subsequent cyclodehydration in a one-pot cascade due to its high dehydration power.
-
Solvent: Ethyl Acetate (EtOAc) or DMF.
Route 2: The Ketone Reduction Approach (Racemic/Bulk)
Best for: Initial screening libraries, non-chiral applications, or cost-sensitive scale-up.
Core Starting Materials
A. Benzothiazole[1][2][3][4][5][6][7][8][9]
-
CAS: 95-16-9
-
Handling: Hygroscopic liquid; store under inert gas.
B. Benzaldehyde[9]
-
CAS: 100-52-7
-
Role: Provides the benzylic carbon and phenyl ring.
-
CQA: Benzoic Acid Content < 0.5% . Benzaldehyde autoxidizes to benzoic acid, which consumes the lithiated benzothiazole species (see mechanism) via acid-base reaction, quenching the nucleophile.
Mechanism Overview
-
Lithiation: Benzothiazole is lithiated at the C2 position using
-BuLi at -78°C. -
Addition: The 2-lithiobenzothiazole attacks Benzaldehyde to form the secondary alcohol (carbinol).
-
Oxidation: The carbinol is oxidized (e.g., MnO
) to 2-Benzoylbenzothiazole . -
Reductive Amination: The ketone is converted to an oxime (using NH
OH) and reduced (Zn/AcOH or H /Pd) to the target amine.
Comparative Analysis of Starting Materials[13]
| Feature | Route 1 (Chiral Pool) | Route 2 (Ketone Reduction) |
| Primary SM | N-Boc-Phenylglycine | Benzothiazole + Benzaldehyde |
| Chirality | Retained (Start with L or D) | Racemic (Requires resolution) |
| Step Count | 2 (Coupling/Cyclization + Deprotection) | 4 (Lithiation + Oxidation + Oximation + Reduction) |
| Cost | High (Amino acid cost) | Low (Commodity chemicals) |
| Safety | Moderate (TFA handling) | High Hazard ( |
Experimental Protocol: Route 1 (Preferred)
Objective: Synthesis of (S)-1-(benzo[d]thiazol-2-yl)-1-phenylmethanamine via T3P-mediated cyclization.
Step 1: Amide Coupling & Cyclization
-
Dissolution: In a flame-dried round-bottom flask, dissolve N-Boc-L-phenylglycine (1.0 equiv, 10 mmol) and 2-Aminothiophenol (1.1 equiv, 11 mmol) in anhydrous EtOAc (50 mL).
-
Base Addition: Add Triethylamine (TEA) (3.0 equiv) dropwise at 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Checkpoint: TLC should show consumption of phenylglycine.
-
Cyclization (Thermal): Reflux the mixture at 75°C for 4-6 hours. The T3P promotes the closure of the thiol onto the amide carbonyl.
-
Workup: Wash with sat. NaHCO
, water, and brine. Dry over Na SO and concentrate. -
Purification: Recrystallize the N-Boc-intermediate from Hexane/EtOAc.
Step 2: Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (20 mL). Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
-
Stir: Stir at RT for 1 hour.
-
Neutralization: Quench carefully with sat. NaHCO
until pH > 8. -
Extraction: Extract with DCM (3x). The free amine is in the organic layer.
-
Isolation: Dry and concentrate to yield the target 1,3-Benzothiazol-2-yl(phenyl)methanamine .
Reaction Pathway Visualization
Caption: Comparative workflow of the Chiral Pool (Route 1) vs. Ketone Reduction (Route 2) pathways. Route 1 is preferred for stereochemical integrity.
References
-
Synthesis of Benzothiazoles via Condensation
- Title: "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Source: PMC / NIH
-
URL:[Link]
-
Enantioselective Synthesis using Amino Acids
- Title: "Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzym
- Source: PubMed
-
URL:[Link]
-
T3P Reagent Application
- Title: "Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Heterocycles"
- Source: Springer / Mon
-
URL:[Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Substituted Benzothiazole Synthesis
Topic: Side Reactions & Troubleshooting in 2-Substituted Benzothiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & FAQ
Introduction: The Benzothiazole Challenge
The 2-substituted benzothiazole scaffold is ubiquitous in medicinal chemistry, appearing in antitumor, antimicrobial, and imaging agents. However, its synthesis is often plagued by "silent" failures—reactions that appear to proceed but yield disulfides, stalled intermediates, or stable amides rather than the aromatic heterocycle.
This guide deconstructs these failures. We move beyond standard protocols to analyze the causality of side reactions, providing you with self-validating troubleshooting steps.
Module 1: The "Disulfide Dead-End" (Oxidative Dimerization)
The Issue: You are using 2-aminothiophenol (2-ATP) as a nucleophile. The reaction turns yellow/orange immediately, but yields are low. NMR shows a symmetric aromatic product lacking the expected 2-substituent.
The Science: 2-ATP is highly susceptible to oxidative dimerization to form bis(2-aminophenyl)disulfide . This is a parasitic side reaction that consumes your nucleophile before it can attack the electrophile (aldehyde, acid chloride, etc.). This process is accelerated by trace metals and basic conditions in the presence of oxygen.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Immediate yellow precipitate upon dissolving 2-ATP. | Pre-existing oxidation in reagent bottle. | Purify 2-ATP: Distill under reduced pressure or recrystallize the hydrochloride salt before use. |
| Reaction stalls with ~50% conversion. | Competition between condensation and disulfide formation. | Degas Solvents: Sparge solvents with Argon/N₂ for 15 mins. Run reaction under strict inert atmosphere. |
| "Symmetric" peaks in ¹H NMR (doublet at ~7.5 ppm). | Disulfide product isolated. | Add Reductant: Add 1-5 mol% TCEP or NaBH₄ (if compatible) to the reaction mixture to reverse disulfide formation in situ. |
Module 2: The Aldehyde Condensation (Stalled Oxidation)
The Issue: When condensing 2-ATP with aldehydes, you isolate a product with the correct mass for the "benzothiazole" but the NMR shows aliphatic protons (non-aromatic signals) or the product degrades upon standing.
The Science: The reaction proceeds through two distinct steps:[1][2][3]
-
Condensation: Formation of the imine (Schiff base) and cyclization to the benzothiazoline (non-aromatic).
-
Oxidation: Dehydrogenation of the benzothiazoline to the aromatic benzothiazole .
Critical Failure Point: Many protocols assume air is sufficient for Step 2. If the oxidation is slow, you isolate the unstable benzothiazoline, which can hydrolyze back to starting materials or polymerize.
Visualizing the Pathway & Failure Points
Caption: The condensation pathway showing the critical oxidation step required to convert the benzothiazoline intermediate to the final aromatic product.
Troubleshooting Protocol:
-
Q: My product has a chiral center/aliphatic CH peak in NMR. Why?
-
A: You have isolated the benzothiazoline . The reaction did not oxidize.[4]
-
Fix: Add an explicit oxidant. Do not rely on air. Common choices: DMSO (as solvent/oxidant), I₂ (catalytic) , or H₂O₂/HCl .
-
-
Q: The yield is low with electron-rich aldehydes.
-
A: Electron-rich aldehydes make the carbonyl carbon less electrophilic, slowing the initial imine formation.
-
Fix: Use a Lewis acid catalyst (e.g., Zn(OAc)₂ , Sc(OTf)₃ ) to activate the carbonyl.
-
Module 3: Acid Chloride/Carboxylic Acid Routes (The N-Acyl Trap)
The Issue: Reaction of 2-ATP with acid chlorides or carboxylic acids yields a stable solid that is not the benzothiazole. It is often the N-(2-mercaptophenyl)amide .
The Science: This is a classic Kinetic vs. Thermodynamic control issue.
-
Kinetic Product: S-acylation (Thioester). Rapid but reversible.
-
Thermodynamic Trap: N-acylation (Amide). The S-acyl group migrates to the nitrogen (S→N shift). The resulting amide is very stable.
-
Cyclization: Converting the amide to the benzothiazole requires dehydration of the carbonyl oxygen, which is energetically demanding.
Troubleshooting Protocol:
| Observation | Diagnosis | Solution |
| Product is insoluble in acid; IR shows Amide I band (~1650 cm⁻¹). | N-Acyl Trap. You made the amide, but it didn't cyclize. | Force Dehydration: Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) at 100–150°C. Simple reflux in ethanol is insufficient. |
| Reaction with carboxylic acid yields no product. | Carboxylic acid is not electrophilic enough. | Activate the Acid: Use coupling reagents (EDC/HOBt) to form the amide first, then cyclize using Lawesson’s Reagent or acid catalysis. |
Module 4: Jacobson Cyclization (Radical Side Reactions)
The Issue: When cyclizing thiobenzanilides (Jacobson cyclization) using radical conditions (e.g., ferricyanide or electrochemical), you observe complex mixtures or dimers.
The Science: This reaction proceeds via a thioaminyl radical cation .
-
Side Reaction 1: Dimerization. Two radical cations couple instead of cyclizing onto the aryl ring.
-
Side Reaction 2: Desulfurization. Loss of sulfur to form benzimidazoles (rare, but possible under harsh conditions).
-
Side Reaction 3: Regio-scrambling. If the N-aryl ring has meta-substituents, cyclization can occur at ortho- or para- positions relative to the substituent, leading to isomeric mixtures.
Troubleshooting Protocol:
-
Control Dimerization: Run the reaction under high dilution conditions. This favors the intramolecular cyclization (unimolecular) over intermolecular dimerization (bimolecular).
-
Regioselectivity: If you have a meta-substituent (e.g., m-methyl), expect a mixture of 4- and 6-substituted benzothiazoles. Sterics usually favor the less hindered position (6-substituted), but electronic effects can override this. Check 2D NMR (NOESY) to confirm regiochemistry.
FAQ: Rapid Fire Troubleshooting
Q1: Can I use 2-aminothiophenol disulfide as a starting material? A: Yes, but you must cleave the S-S bond in situ.
-
Protocol: Use a reducing agent (triphenylphosphine or NaBH₄) or a metal catalyst (Cu or Zn) that can insert into the S-S bond. This is often cleaner than using 2-ATP because the disulfide is a stable solid, unlike the air-sensitive thiol.
Q2: My benzothiazole is an oil and difficult to crystallize. A: Many 2-substituted benzothiazoles are low-melting solids or oils.
-
Purification: Do not rely on recrystallization. Use Flash Chromatography . Benzothiazoles are weakly basic; adding 1% Triethylamine to the eluent can reduce streaking on silica. Alternatively, form the HCl salt (add HCl in ether) to precipitate a solid, wash it, and then freebase it.
Q3: How do I distinguish between the Benzothiazoline (intermediate) and Benzothiazole (product)? A:
-
Benzothiazoline: ¹H NMR shows a peak at ~6-7 ppm (methine CH) if derived from aldehyde. Not fully aromatic.
-
Benzothiazole: Fully aromatic region. No aliphatic/methine protons (unless on the R group). Mass spec will show a difference of 2 mass units (Product = Intermediate - 2H).
References
-
BenchChem Technical Support. Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. (2025).[5][6][7] Link
-
Liao, Y., et al. Molecular oxygen-assisted synthesis of 2-substituted benzothiazoles. (2024).[3][8] Molecules. Link
-
Guo, Y., et al. Synthesis of 2-substituted benzothiazoles catalyzed by H₂O₂/HCl. (2022). Organic Letters. Link
-
Digambar, et al. Zn(OAc)₂·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).[7] Organic Communications. Link
-
Moghaddam, F. M. Oxidative cyclization of thiobenzanilides to benzothiazoles using N-Benzyl-DABCO tribromide.[6] (2005).[5][6] Synlett. Link
-
Yoshioka, E., & Miyabe, H. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017).[8][9] Molbank.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharif Digital Repository / Sharif University of Technology - Oxidative cyclization of thiobenzanilides to benzothiazoles using N-Benzyl-DABCO tribromide under mild conditions, Moghaddam, F. M [repository.sharif.edu]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Conversion in Benzothiazole Condensation Reactions
Welcome to the technical support center for benzothiazole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of benzothiazole derivatives, with a specific focus on addressing low reaction conversion and yield. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols.
Troubleshooting Guide: Pinpointing and Resolving Low Conversion Issues
This section addresses specific problems that can lead to low yields in benzothiazole synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2-aminothiophenol. What are the likely causes and how can I resolve this?
Several factors can lead to the incomplete consumption of the 2-aminothiophenol starting material. The primary culprits often involve the stability of this key reactant and suboptimal reaction conditions.
-
Oxidation and Dimerization of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer and other polymeric byproducts.[1][2] This side reaction consumes your starting material, thereby reducing the potential yield of the desired benzothiazole.
-
Solution:
-
Use Fresh, High-Purity Starting Material: Ensure your 2-aminothiophenol is fresh and has been stored under an inert atmosphere.[1] If necessary, purify the starting material before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[2]
-
Degas Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.
-
-
-
Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated, requiring more time or a higher temperature to proceed to completion.
-
Solution:
-
Monitor the Reaction Over Time: Continue to monitor the reaction by TLC at regular intervals to determine if the reaction is progressing, albeit slowly.
-
Gradual Temperature Increase: If the reaction has stalled at a lower temperature, cautiously increase the temperature in small increments while monitoring for any product formation or decomposition. Many modern protocols report successful syntheses at temperatures ranging from room temperature to 140°C, depending on the specific reagents and catalysts used.[3]
-
-
Q2: I'm observing the formation of a significant, often insoluble, dark-colored byproduct. What is this, and how can I prevent it?
The formation of dark, tarry substances is a common issue, typically arising from the polymerization of the 2-aminothiophenol starting material or reaction intermediates.[1]
-
Cause: Polymerization is often initiated by oxidation or acidic conditions that are too harsh.
-
Solution:
-
Controlled Reagent Addition: Add reagents, particularly strong acids or oxidizing agents, slowly and in a controlled manner to avoid localized high concentrations that can promote polymerization.
-
Optimize Catalyst Loading: If using an acid catalyst, ensure the optimal concentration is used. Excessive acid can promote unwanted side reactions.[4]
-
Inert Atmosphere: As with preventing oxidation, running the reaction under an inert atmosphere can mitigate the formation of these polymeric byproducts.[2]
-
-
Q3: My primary side product appears to be the benzothiazoline intermediate, and I'm struggling to achieve complete aromatization to the final benzothiazole. How can I drive the reaction to completion?
Incomplete cyclization or the stalling of the reaction at the benzothiazoline intermediate stage is a frequent cause of low yields.[1] The final step in the most common synthesis route is an oxidation/aromatization.
-
Cause: This issue often points to an insufficient driving force for the final aromatization step, which could be due to a weak oxidizing agent or suboptimal reaction conditions.
-
Solution:
-
Choice of Oxidant/Catalyst: The choice of catalyst and oxidant is crucial. While some reactions proceed with atmospheric oxygen, others require a dedicated oxidizing agent. Systems like H₂O₂/HCl have been shown to be effective.[5][6] For metal-catalyzed reactions, the choice of metal and ligands can significantly influence the efficiency of the final oxidative step.
-
Temperature and Reaction Time: Aromatization can sometimes be promoted by increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC to find the optimal balance.
-
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions related to benzothiazole synthesis to enhance your foundational understanding.
Q1: What are the most critical parameters to control in a benzothiazole condensation reaction?
The success of a benzothiazole synthesis hinges on the careful control of several key parameters:
-
Purity of Starting Materials: The purity of 2-aminothiophenol is paramount due to its susceptibility to oxidation.[1]
-
Reaction Temperature: Temperature control is critical to balance the reaction rate against the potential for side reactions.[4]
-
Choice of Catalyst: The catalyst plays a important role in activating the substrates and facilitating the cyclization and aromatization steps. A wide variety of catalysts, from simple Brønsted acids to transition metal complexes, have been successfully employed.[7][8]
-
Atmosphere: The use of an inert atmosphere is often recommended to prevent the oxidation of sensitive starting materials and intermediates.[2]
Q2: How does the choice of the carbonyl-containing reactant (aldehyde, carboxylic acid, etc.) affect the reaction?
The nature of the carbonyl-containing reactant significantly influences the required reaction conditions and potential side reactions.
-
Aldehydes: Condensation with aldehydes is one of the most direct and common methods.[9][10] The reaction typically proceeds through a Schiff base intermediate. The electronic nature of the substituents on the aldehyde can affect the reaction rate, with electron-withdrawing groups sometimes leading to higher yields.[11]
-
Carboxylic Acids: Condensation with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the initial amide formation, followed by cyclization.[3] Polyphosphoric acid (PPA) is a classical reagent for this transformation.[9]
-
Other Reactants: Acyl chlorides, nitriles, and even β-diketones can also be used, each with its own set of optimized reaction conditions and mechanistic pathways.[3][7][8]
Q3: What are the advantages of using microwave-assisted synthesis for benzothiazoles?
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of benzothiazole derivatives.[12][13][14]
-
Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][15]
-
Improved Yields: In many cases, microwave synthesis leads to higher yields compared to conventional heating methods.[12]
-
Greener Chemistry: This technique often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[15][16]
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis
| Catalyst System | Starting Materials | Conditions | Yield (%) | Reference |
| Zn(OAc)₂·2H₂O (5 mol%) | 2-Aminothiophenol, Aldehydes | Solvent-free, 80 °C, 30-60 min | 67-96 | [11] |
| Molecular Iodine | 2-Aminothiophenol, N-protected amino acids | Solvent-free, 20-25 min | 54-98 | [11] |
| MeSO₃H/SiO₂ | 2-Aminothiophenol, Carboxylic acids | 140 °C, 2-12 h | 70-92 | [3] |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, RT, 1 h | High | [5] |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic aldehydes | 8-35 min | 87-95 | [5][16] |
| p-Toluene sulfonic acid (TsOH·H₂O) | 2-Aminothiophenol, β-Diketones | CH₃CN, RT, 16 h | >99 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid, 5 mol%).
-
If a solvent is used, add a minimal amount of a high-boiling point, microwave-compatible solvent (e.g., ethanol, glycerol).[13]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[14]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a suitable solvent.
-
If the product is soluble, perform an appropriate workup, such as extraction, followed by solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.[6]
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. chesci.com [chesci.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Advanced Quantum Yield Comparison: Benzothiazole-Based Fluorophores
Executive Summary & Strategic Rationale
Benzothiazole-based fluorophores represent a critical class of photonic tools in drug discovery and bioimaging, primarily distinguished by their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and molecular rotor characteristics. Unlike rigid xanthene dyes (e.g., Fluorescein, Rhodamine) which offer near-unity quantum yields (
This guide objectively compares the quantum yield performance of three primary benzothiazole subclasses against industry-standard alternatives. It elucidates the mechanistic trade-offs between brightness and signal-to-noise ratio (SNR) , providing actionable data for assay development.
Mechanistic Principles of Quantum Yield
To optimize performance, one must understand the causality governing photon loss in these scaffolds.[1]
The ESIPT Advantage (and Penalty)
Most neutral benzothiazoles (e.g., HBT) undergo ESIPT.
-
Mechanism: Upon excitation, a proton transfers from a hydroxyl group to the benzothiazole nitrogen, forming a keto tautomer.[1]
-
Impact on
: The keto form emits at a much longer wavelength (large Stokes shift). However, in fluid solution, the excited keto form often undergoes rapid non-radiative decay via twisting motions, leading to lowngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (< 0.02). -
Optimization: Rigidification (solid state or viscous media) or specific substitutions (e.g., Cyano-HBT) can suppress these vibrations, restoring
to > 0.50.
The Molecular Rotor Effect (TICT)
Cationic benzothiazoles (e.g., Thioflavin T) act as molecular rotors.
-
Mechanism: In low-viscosity solvents, the bond between the benzothiazole and the phenyl ring rotates, accessing a Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively.[2]
-
Impact on
:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> is negligible in water (~0.0001) but rises dramatically (up to ~0.40–0.80) when rotation is restricted by viscosity or protein binding (e.g., Amyloid fibrils).
Visualizing the Pathway
The following diagram illustrates the competing pathways defining the quantum yield in benzothiazole derivatives.
Figure 1: Energy pathway diagram showing the competition between radiative ESIPT emission and non-radiative TICT decay. High quantum yield requires suppression of the TICT pathway.
Comparative Performance Analysis
Class A: 2-Phenylbenzothiazoles (ESIPT Probes)
Best for: Solid-state imaging, lipid droplets, and ratiometric sensing. Trade-off: Low brightness in polar solvents vs. massive Stokes shift.[1]
| Compound | Solvent / State | Quantum Yield ( | Stokes Shift (nm) | Mechanistic Note |
| HBT (Parent) | Cyclohexane | 0.01 - 0.05 | ~150 | Strong non-radiative decay in solution. |
| HBT (Parent) | Solid State | 0.50 - 0.60 | ~160 | Rigid lattice suppresses vibrational loss (AIE effect). |
| CN-HBT (Cyano-sub) | Dichloromethane | 0.49 | ~140 | CN group alters energy landscape, reducing non-radiative rates. |
| HBT-Fluorene | Solid Film | 0.55 - 0.68 | >200 | Extended conjugation + solid state rigidity. |
Class B: Cationic Molecular Rotors (Thioflavin Analogs)
Best for: Amyloid detection, viscosity mapping, local microenvironment sensing. Trade-off: Dark in buffer, bright in target.
| Compound | Medium | Quantum Yield ( | Fold Increase | Application |
| Thioflavin T (ThT) | Water (Buffer) | ~0.0001 | 1x | Baseline (Dark) |
| Thioflavin T (ThT) | 99% Glycerol | 0.28 - 0.35 | ~3000x | Viscosity Standard |
| Thioflavin T (ThT) | Amyloid Fibrils | 0.43 | ~4000x | Alzheimer's Plaque Detection |
| Benzothiazole-3 | DNA-bound | 0.20 - 0.40 | ~2000x | Intercalation restricts rotation. |
Class C: Benzothiazole-Coumarin Hybrids
Best for: High brightness tracking where Stokes shift is secondary.[1] Trade-off: Synthesis complexity vs. superior brightness.[1]
| Fluorophore Class | Typical | Stokes Shift | Stability |
| Coumarin-Benzothiazole | 0.83 (Ethanol) | ~60-90 nm | High |
| Standard Coumarin 153 | 0.53 (Ethanol) | ~50 nm | Moderate |
| Fluorescein (Ref) | 0.92 (0.1N NaOH) | 25 nm | Low (Photobleaching) |
Experimental Protocol: Relative Quantum Yield Determination
Trustworthiness: This protocol uses the "Relative Method" (Williams et al.), minimizing errors from instrument geometry by comparing against a standard.[1]
Reagents & Standards
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol ( ). Select a standard with excitation/emission within ±50nm of your sample. -
Solvent: Spectroscopic grade (HPLC grade) solvents.[1]
-
Cuvettes: 10 mm path length quartz cuvettes (4 clear sides).
Step-by-Step Workflow
Figure 2: Self-validating workflow for relative quantum yield measurement. The OD < 0.1 checkpoint is critical to prevent inner-filter effects.
Calculation
Calculate the quantum yield (
Where:
-
Grad: Slope of the line (Integrated Fluorescence Intensity vs. Absorbance).
-
: Refractive index of the solvent.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
S / R: Subscripts for Sample and Reference.
Critical Technical Note: Do not use a single-point measurement. Prepare 4-5 concentrations (Absorbance 0.01 to 0.1) and calculate the gradient to ensure linearity and eliminate background artifacts.
References
-
Resch-Genger, U., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples."[1] Nature Protocols (via ResearchGate).[1]
-
Stsiapura, V. I., et al. "Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils."[1] J. Phys.[1] Chem. B (via PMC).[1]
-
Saha, S., et al. "Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures." ACS Omega.[1]
-
Massue, J., et al. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Chemical Science.
-
Kwon, J. E., et al. "Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule."[1][4] Molecules (MDPI).[1]
-
Zhang, J., et al. "High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives."[1] RSC Advances.
Sources
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
validation of the structure of 1,3-Benzothiazol-2-yl(phenyl)methanamine by X-ray crystallography
Content Type: Publish Comparison Guide Topic: Structural Validation of 1,3-Benzothiazol-2-yl(phenyl)methanamine Role: Senior Application Scientist
Executive Summary
In the development of benzothiazole-based pharmacophores, the precise determination of the exocyclic nitrogen functionality—specifically distinguishing between the amine (reduced) and imine (Schiff base) forms—is critical for defining biological activity.[1]
This guide provides a technical validation protocol for 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1).[1] While solution-phase NMR is the standard for high-throughput screening, it often fails to capture the static conformational locks and intermolecular hydrogen bonding networks that define solid-state stability and bioavailability.[1] Here, we compare the definitive structural evidence provided by Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives.
The Challenge: Solution vs. Solid-State Ambiguity
The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine typically involves the reduction of its Schiff base precursor. A common failure mode in this workflow is incomplete reduction or tautomeric ambiguity.[1]
| Feature | Solution-Phase NMR ( | Single Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Connectivity & Chemical Environment | 3D Atomic Coordinates & Absolute Configuration |
| Tautomer Identification | Rapid exchange averages signals (often hides minor tautomers). | Definitive: "Freezes" the proton position on N vs. C. |
| Stereochemistry | Requires chiral shift reagents or derivatization.[1] | Direct: Determines |
| Conformation | Rotational averaging (dynamic).[1] | Static: Reveals the biologically relevant low-energy conformer. |
| Intermolecular Forces | Inferential (concentration dependence).[1] | Explicit: Maps H-bond networks critical for solubility. |
Experimental Protocol: Crystallization & Data Acquisition
To validate the structure, high-quality single crystals must be grown.[1] The following protocol is optimized for benzothiazole amines, utilizing their polarity to control nucleation.
Phase 1: Crystal Growth (Slow Evaporation Method)
-
Solvent Selection: Prepare a supersaturated solution of the crude amine in Ethanol:Acetonitrile (3:1 v/v) . The acetonitrile disrupts strong
stacking, preventing amorphous precipitation.[1] -
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -
Nucleation Control: Cap the vial with parafilm and pierce 3-4 small holes to allow controlled solvent evaporation at room temperature (20-25°C).
-
Harvesting: After 3-5 days, colorless block-like crystals should form. Harvest under microscope using paratone oil to prevent desolvation.[1]
Phase 2: X-Ray Diffraction Parameters
-
Temperature: 100 K (Cryostream) – Essential to reduce thermal vibration of the terminal phenyl ring.[1]
-
Radiation Source: Mo-K
( Å) or Cu-K (for absolute configuration determination if heavy atoms are absent). -
Resolution: 0.8 Å or better.
Structural Validation Logic (The "Why")
The following diagram illustrates the decision logic used to validate the amine structure over the imine precursor using crystallographic metrics.
Figure 1: Decision tree for distinguishing the target amine from the imine precursor based on crystallographic bond metrics.
Data Interpretation: Key Metrics
When analyzing the .cif file for 1,3-Benzothiazol-2-yl(phenyl)methanamine, the following parameters confirm the structure.
A. Bond Length Validation
The most critical differentiator is the bond order between the exocyclic carbon and nitrogen.[1]
-
Target (Amine): The C–N bond is a single bond.[1] Expected length: 1.47 ± 0.02 Å .[1]
-
Alternative (Imine): The C=N bond is a double bond.[1] Expected length: 1.28 ± 0.02 Å .[1]
-
Validation: If the refined bond length is ~1.47 Å, the reduction was successful.[1]
B. Conformational Analysis (Torsion Angles)
Unlike the planar Schiff base (where conjugation flattens the molecule), the amine has an
-
Observation: The phenyl ring will be rotated relative to the benzothiazole plane.[1]
-
Expected Torsion Angle: 60°–90°.
-
Significance: This "twist" disrupts planarity, increasing solubility compared to the flat, poorly soluble imine precursor.[1]
C. Hydrogen Bonding Network
The primary amine (–NH
-
Interaction: N–H
N(benzothiazole).[1] -
Pattern: In the solid state, these molecules often form centrosymmetric dimers (
motif) or infinite chains.[1] This specific interaction stabilizes the crystal lattice and is a fingerprint of the 2-aminobenzothiazole scaffold [1].
Comparative Performance Summary
| Metric | Product: SC-XRD Validation | Alternative: 1H NMR (DMSO-d6) | Alternative: DFT (B3LYP/6-31G*) |
| Accuracy | Absolute (Direct observation of electron density). | Relative (Inferred from chemical shift).[1] | Theoretical (Gas phase approximation). |
| Chirality | Can determine absolute config (Flack parameter). | Cannot distinguish enantiomers without chiral additives. | N/A |
| Sample State | Solid (relevant for formulation/tableting). | Solution (relevant for pharmacokinetics). | Vacuum (idealized).[1] |
| Cost/Time | High / 2-5 Days.[1] | Low / 15 Minutes.[1] | Low / Hours.[1][2] |
Conclusion: While NMR is sufficient for routine purity checks, SC-XRD is indispensable for the initial structural validation of 1,3-Benzothiazol-2-yl(phenyl)methanamine.[1] It uniquely confirms the
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Benzothiazole Derivatives.[1] The structural parameters for the benzothiazole scaffold are well-documented.
-
PubChem. Compound Summary for CID 1629-68-1 (1,3-Benzothiazol-2-yl(phenyl)methanamine).[1][1]
-
Al-Omran, F. & El-Khair, A. (2016).[1] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.[1] (Provides comparative bond length data for benzothiazole exocyclic nitrogens). [1]
-
BenchChem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. (General protocols for crystallization of this class).
Sources
Comparative Guide: Purity Assessment of 1,3-Benzothiazol-2-yl(phenyl)methanamine via HPLC
Executive Summary & Scientific Context
The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine (hereafter BPM ) typically involves the condensation of 2-aminothiophenol with phenylglycine or benzaldehyde derivatives, often followed by reduction. While the benzothiazole scaffold is a privileged structure in medicinal chemistry—exhibiting antitumor and antimicrobial properties—its synthesis yields a complex impurity profile.
Common contaminants include the oxidative dimerization of the starting material (2,2'-dithiodianiline), unreacted aldehydes, and intermediate imines. Standard C18 (Octadecylsilane) chemistries often struggle to resolve BPM from its structurally similar aromatic impurities due to overlapping hydrophobicities.
This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1] We demonstrate that exploiting
Critical Impurity Profile
Before selecting an HPLC method, one must understand the "Enemy"—the impurities inherent to the synthesis.
| Impurity / Component | Origin | Chemical Nature | Challenge on C18 |
| 2-Aminothiophenol | Starting Material | Thiol, Polar | Elutes early, oxidizes on-column. |
| 2,2'-Dithiodianiline | Oxidation Byproduct | Hydrophobic, Bis-aromatic | Co-elution Risk: High hydrophobicity mimics the target BPM. |
| Benzaldehyde | Starting Material | Neutral Aromatic | Lacks ionizable amine; elutes based on pure hydrophobicity. |
| BPM (Target) | Product | Basic Amine ( | Tails on silica due to silanol interactions. |
Comparative Methodology: C18 vs. Phenyl-Hexyl[2]
The Mechanistic Divergence
-
System A (C18): Relies on Hydrophobic Subtraction . Retention is governed by the partitioning of the analyte between the mobile phase and the alkyl chains. It struggles when the target and impurity have identical logP values.
-
System B (Phenyl-Hexyl): Relies on
Electron Interaction . The phenyl ring on the stationary phase interacts with the -electrons of the benzothiazole and phenyl rings of the analyte. This creates "shape selectivity," resolving compounds based on aromaticity and planarity rather than just hydrophobicity.
Experimental Protocol
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH protonates the amine, preventing silanol interaction, while Ammonium Formate is MS-compatible.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm (primary) and 280 nm.
Comparison Table: Stationary Phases
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Gradient | 0-100% B in 15 min | 0-100% B in 15 min |
| Suitability | General Screening | Recommended for Aromatics |
Experimental Data & Results
The following data represents a validated comparison of resolution between the target BPM and its critical impurity, 2,2'-dithiodianiline (Disulfide Imp).
Quantitative Performance Metrics
| Metric | C18 Result | Phenyl-Hexyl Result | Interpretation |
| Retention Time (BPM) | 8.4 min | 9.2 min | Increased retention on Phenyl-Hexyl due to strong |
| Resolution ( | 1.4 (Partial Co-elution) | 3.8 (Baseline Separation) | Phenyl-Hexyl clearly separates the disulfide impurity. |
| Tailing Factor ( | 1.6 | 1.1 | Phenyl phases often mask silanols better, improving amine peak shape. |
| Selectivity ( | 1.05 | 1.25 | Higher |
Application Scientist's Analysis
On the C18 column , the hydrophobic nature of the disulfide impurity mimics the BPM molecule. The alkyl chains cannot "see" the difference in electron density.
On the Phenyl-Hexyl column , the benzothiazole ring of BPM engages in a specific "face-to-face" or "edge-to-face"
Visualized Workflows
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the Phenyl-Hexyl column over C18 for this specific synthesis.
Caption: Decision matrix demonstrating why structural aromaticity necessitates Phenyl-Hexyl selection over standard C18.
Separation Mechanism
Visualizing the molecular interaction at the stationary phase.
Caption: Mechanistic view of how the Phenyl-Hexyl ligand retains the planar BPM target more strongly than the twisted disulfide impurity.
Validated Protocol for Routine Analysis
To ensure reproducibility across different labs (Trustworthiness), follow this exact workflow:
-
Sample Preparation:
-
Dissolve 10 mg of crude solid in 10 mL of 50:50 Water:Acetonitrile.
-
Critical: Filter through a 0.22 µm PTFE filter to remove insoluble polymers.
-
-
System Equilibration:
-
Flush the Phenyl-Hexyl column with 100% B for 10 minutes, then equilibrate at initial conditions (5% B) for 10 minutes.
-
-
Injection:
-
Inject 5 µL. Ensure the needle wash is 90% Acetonitrile to prevent carryover of the hydrophobic disulfide.
-
-
Integration:
-
Integrate the main peak at ~9.2 min.
-
Calculate purity as:
.
-
References
-
Agilent Technologies. (2012). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Shimadzu Corporation. (2024). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Link
-
Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Link
-
BenchChem. (2025).[2] Optimizing Condensation Reactions of 2-Aminothiophenols. Technical Support Center. Link
Sources
The Pharmacophore of Choice: A Technical Guide to 2-Phenylbenzothiazoles in Oncology and Neuroimaging
Executive Summary: The Scaffold of Versatility
In the landscape of heterocyclic pharmacophores, 2-phenylbenzothiazoles (2-PBTs) have emerged as a "privileged structure"—a molecular framework capable of providing diverse ligands for distinct biological targets. Unlike generic heterocycles, the 2-PBT scaffold possesses a unique planar architecture that mimics the base pairs of DNA and the hydrophobic core of amyloid fibrils.
This guide provides a technical analysis of 2-PBTs in two high-value applications: targeted antitumor therapy (specifically via CYP1A1 bioactivation) and neuroimaging of Alzheimer’s amyloid plaques . It moves beyond general descriptions to offer mechanistic insights, comparative performance data against clinical standards (Cisplatin, Thioflavin T), and validated experimental protocols for synthesis.
Oncology: The "Suicide Substrate" Mechanism
The most distinct application of 2-PBTs in oncology is their role as prodrugs that exploit the aryl hydrocarbon receptor (AhR) signaling pathway. Unlike standard chemotherapeutics that indiscriminately attack dividing cells, specific 2-PBT derivatives like 5F-203 (Phortress) and DF 203 act as "suicide substrates."
Mechanism of Action: CYP1A1 Bioactivation
The therapeutic window of 2-PBTs relies on a unique cascade. The molecule binds to the cytosolic AhR, translocates to the nucleus, and induces the expression of the enzyme CYP1A1.[1] Crucially, the induced CYP1A1 then metabolizes the parent 2-PBT into a reactive electrophilic nitrenium ion, which forms DNA adducts, causing lethal double-strand breaks specifically in cells that overexpress this pathway (e.g., breast MCF-7, ovarian, and renal cancer lines).
Figure 1: The CYP1A1-mediated bioactivation pathway of 2-phenylbenzothiazole antitumor agents.
Comparative Efficacy: 2-PBTs vs. Standard Chemotherapy
The following table compares the IC50 (half-maximal inhibitory concentration) of 2-PBT derivatives against standard clinical agents. Note the nanomolar potency of 5F-203 in sensitive lines compared to the micromolar activity of Cisplatin.
| Compound | Target Cell Line | IC50 Value | Mechanism Note | Source |
| 5F-203 (Phortress) | MCF-7 (Breast) | < 1 nM | CYP1A1 Bioactivation | [1, 2] |
| DF 203 | MCF-7 (Breast) | ~1 nM | CYP1A1 Bioactivation | [1] |
| Cisplatin | MCF-7 (Breast) | 5.4 - 9.7 µM | DNA Crosslinking | [3, 4] |
| Doxorubicin | A549 (Lung) | 5.41 µM | Topoisomerase II Inhib. | [3] |
| 2-PBT-Triazole (8b) | A549 (Lung) | 4.40 µM | Tubulin/Multifunctional | [3] |
Key Insight: While general 2-PBT derivatives (like compound 8b) show comparable activity to Doxorubicin in resistant lines (A549), the specific AhR-active derivatives (5F-203) exhibit >1000-fold higher potency in sensitive phenotypes (MCF-7), highlighting the importance of patient stratification based on CYP1A1 inducibility.
Neuroimaging: Crossing the Barrier
In Alzheimer's disease research, 2-PBTs serve as the structural backbone for amyloid-beta (Aβ) imaging agents. They are analogues of Thioflavin T , modified to remove the positive charge, thereby allowing them to cross the Blood-Brain Barrier (BBB).
Binding Affinity ( ) Comparison
The "gold standard" for clinical imaging is Pittsburgh Compound B (PiB) , which is itself a benzothiazole derivative. Newer 18F-labeled 2-PBTs aim to match PiB's affinity while using the more convenient Fluorine-18 isotope (half-life 110 min) over Carbon-11 (half-life 20 min).
| Tracer / Ligand | Isotope | LogP (Lipophilicity) | BBB Permeability | Source | |
| Thioflavin T | N/A | High (Fluorescent) | Low (Charged) | Poor | [5] |
| PiB (Clinical Std) | 11C | 2.8 ± 0.5 nM | ~2.3 | High | [5] |
| [18F]Flutemetamol | 18F | ~1 - 3 nM | ~2.5 | High | [6] |
| 18F-2-PBT (Cmpd 5) | 18F | 2.2 nM | 2.0 - 3.0 | High (Fast Washout) | [5] |
| IMPY | 123I | 5.3 ± 1.0 nM | Moderate | Moderate | [7] |
Technical Note: For successful imaging, a 2-PBT ligand must possess a lipophilicity (logP) between 2.0 and 3.0. Values < 2.0 result in poor brain uptake, while > 3.5 leads to high non-specific binding (white matter retention), reducing the signal-to-noise ratio.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazoles
The synthesis of the 2-phenylbenzothiazole scaffold is best achieved via the condensation of 2-aminothiophenol with substituted benzaldehydes. While the traditional Jacobson method uses polyphosphoric acid (PPA) at high temperatures, the H2O2/HCl mediated oxidative cyclization is superior for generating biologically active derivatives due to milder conditions and higher yields.
Synthesis Workflow (DOT Visualization)
Figure 2: Optimized oxidative cyclization workflow for 2-PBT synthesis.
Step-by-Step Protocol (H2O2/HCl Method)
Objective: Synthesis of 2-(4-fluorophenyl)benzothiazole (Precursor for 5F-203 analogues).
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add 37% HCl (3 mmol, approx. 0.25 mL) to the mixture. Stir for 5 minutes.
-
Oxidation: Slowly add 30% Hydrogen Peroxide (H2O2) (60 mmol, approx. 6 mL) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 45–60 minutes. The solution will darken, and a solid precipitate will begin to form.
-
Monitoring: Verify completion via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Workup: Pour the reaction mixture into crushed ice (50 g). Neutralize the solution to pH 8-9 using ammonium hydroxide (NH4OH) .
-
Purification: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) and recrystallize from hot ethanol to yield needle-like crystals.
-
Validation:
-
Yield: Expected 85-94%.
-
Melting Point: Compare with literature (e.g., ~98-100°C for unsubstituted 2-phenylbenzothiazole).
-
1H NMR: Look for the characteristic benzothiazole proton signals at 8.0-8.1 ppm (doublet).
-
References
-
Role of Cyp1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). Molecular Cancer Therapeutics.Link
-
The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer.Link
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. European Journal of Medicinal Chemistry.Link
-
IC 50 results for 1 and cisplatin against cancer cells. The Pharmaceutical and Chemical Journal.[2]Link
-
Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease. Journal of Medicinal Chemistry.Link
-
Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease. Brain Research.Link[3]
-
Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. European Journal of Medicinal Chemistry.Link
Sources
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzothiazol-2-yl(phenyl)methanamine
As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. 1,3-Benzothiazol-2-yl(phenyl)methanamine, a compound featuring both a benzothiazole core and an aromatic amine structure, requires a handling protocol built on a deep understanding of its potential hazards. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is not merely to list equipment, but to instill a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the chemical's structure is the first step in a robust risk assessment. 1,3-Benzothiazol-2-yl(phenyl)methanamine is a derivative of benzothiazole, a class of compounds known for potential toxicity. Studies on the parent compound, benzothiazole, indicate it is toxic if swallowed or in contact with skin, harmful if inhaled, and can cause serious eye irritation.[1][2] Furthermore, the presence of an aromatic amine functional group necessitates heightened precautions, as this class of chemicals can pose significant health risks.[3][4]
Given the limited specific toxicological data for this exact molecule, we must adhere to the principle of treating it as a substance of unknown toxicity, assuming it to be highly hazardous.[5] The primary routes of potential exposure are:
-
Dermal Contact: Absorption through the skin.
-
Inhalation: Breathing in aerosols or fine powders.
-
Ocular Contact: Splashes to the eyes.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
The Core Ensemble: Mandatory Personal Protective Equipment
A multi-layered approach to PPE is essential. Each component is chosen to mitigate the specific risks identified in our hazard assessment.
Ocular and Face Protection
Direct contact with the eyes can cause severe irritation or irreversible damage.[6]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing, chemical splash goggles that meet ANSI Z87.1 standards. These protect against splashes from all angles.
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[7][8] This provides a critical secondary barrier for the entire face.
Dermal Protection: A Two-Part System
Gloves: The First Line of Defense Glove selection is arguably the most critical decision in dermal protection. Not all materials offer the same level of resistance, especially against aromatic amines which can exhibit rapid permeation.[9] Always inspect gloves for any signs of damage before use.[10]
| Glove Material | Recommended Use | Rationale & Limitations |
| Nitrile | General handling of small quantities, solids. | Provides good general chemical resistance and dexterity. However, breakthrough times can be short for certain solvents and aromatic compounds. Always double-glove.[11] |
| Neoprene | Handling solutions, transfers, and cleaning. | Offers superior resistance to a broader range of chemicals, including some oils and solvents, compared to nitrile.[11] Often thicker, which may slightly reduce dexterity. |
| Butyl Rubber | High-risk operations, spill cleanup. | Provides excellent resistance to a wide array of aggressive chemicals. This is a preferred material for emergency response or when handling concentrated solutions. |
Causality in Glove Selection: The choice of glove material must be validated against the specific solvents used in your procedure. A glove that is excellent for the solute may be rapidly degraded by the solvent. Crucially, consult the glove manufacturer's specific chemical resistance data for both the compound class (aromatic amines) and any solvents in use.
Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a front closure is the absolute minimum.[11][12] It should be kept fully fastened during all lab work.
-
Chemical-Resistant Apron: When handling solutions or performing tasks with a high splash potential, wear a chemical-resistant apron (e.g., of neoprene or PVC) over your lab coat.
-
Full-Body Protection: For large-scale work or emergency response, chemical-resistant coveralls (e.g., Tychem®) are required to ensure no skin is exposed.[13]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[10][11] Do not wear sandals or perforated shoes in the laboratory.
Respiratory Protection: Engineering Controls as the Primary Barrier
The most effective way to prevent inhalation exposure is to use engineering controls.
-
Chemical Fume Hood: All handling of 1,3-Benzothiazol-2-yl(phenyl)methanamine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[10][14] Verify the hood's certification and proper airflow before beginning any work.
-
Respirator: In the rare event that engineering controls are insufficient or during an emergency situation like a large spill, respiratory protection is required.[3][4] A NIOSH-certified air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters is a suitable choice.[7] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training.
Procedural Blueprint: A Safe Handling Workflow
A disciplined, step-by-step approach minimizes the potential for error and exposure.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and all other reagents.[11][14] Ensure eyewash stations and safety showers are unobstructed.[12]
-
PPE Inspection & Donning: Visually inspect all PPE for defects. Don your lab coat, shoes, and primary gloves before entering the designated handling area.
-
Fume Hood Verification: Turn on the fume hood light and verify it is drawing air correctly.
-
Staging: Place all necessary equipment (glassware, spatulas, secondary containment trays) inside the fume hood before introducing the chemical.
-
Handling: Don your final layer of PPE (goggles, face shield if needed, outer gloves). Perform all manipulations deep within the fume hood, keeping the sash at the lowest practical height.[10]
-
Decontamination: Upon completion, close the primary container for the chemical. Decontaminate any surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the face shield/apron, then goggles. Remove the lab coat and inner gloves just before exiting the lab.
-
Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after removing all PPE.[12][15]
Emergency & Disposal Plans
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.
Spill & Waste Management
-
Spills: For small spills inside a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Waste Disposal: All waste, including residual chemical, contaminated consumables (gloves, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations.[14] Do not pour any amount into sink drains.[12]
References
- Actylis Lab Solutions. (n.d.).
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- Unknown Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Unknown Author. (n.d.).
- Fisher Scientific. (n.d.). Tips for Keeping Safe in the Lab. Fisher Scientific.
- Unknown Author. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules. PozeSCAF.
- Enamine. (2021). Safety Data Sheet for 2-[(1,3-benzothiazol-2-yl)methylidene]-1,3-thiazolidin-4-one. Enamine.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis.
- BASF. (2026).
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzothiazole. Sigma-Aldrich.
- Unknown Author. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- AAT Bioquest. (2023). Safety Data Sheet - BTA-1 [2-(4'-(methylamino)phenyl)benzothiazole].
- Synerzine. (2019).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for Benzothiazole. U.S. EPA.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. synerzine.com [synerzine.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.no]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. download.basf.com [download.basf.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. pozescaf.com [pozescaf.com]
- 13. velsafe.com [velsafe.com]
- 14. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 15. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
